An In-depth Technical Guide to the Chemical Properties of 6-Chloroimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Chemical Properties of 6-Chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique bicyclic structure, composed of fused imidazole and pyridine rings with a chlorine substituent, imparts specific chemical and physical properties that make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties of 6-Chloroimidazo[1,2-a]pyridine, including its physical characteristics, spectral data, synthesis protocols, and its role in the development of novel therapeutics, particularly in oncology.
Chemical and Physical Properties
The fundamental chemical and physical properties of 6-Chloroimidazo[1,2-a]pyridine are summarized in the tables below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Name | 6-Chloroimidazo[1,2-a]pyridine |
| CAS Number | 6188-25-6[1] |
| Molecular Formula | C₇H₅ClN₂[1] |
| Molecular Weight | 152.58 g/mol [1][2] |
| Canonical SMILES | C1=CC2=NC=CN2C=C1Cl |
| InChI | InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H |
| InChIKey | XQEGYCZJSVFGEE-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value |
| Physical Form | Solid[2] |
| Melting Point | 80-82 °C |
| Boiling Point | Data for the 6-chloro derivative is not readily available. However, related imidazopyridines have a wide range of boiling points, such as 148°C at 20 mmHg.[3] |
| Solubility | While specific quantitative data is limited, the presence of the nitrogen atoms suggests potential solubility in polar organic solvents. Carboxylic acid derivatives of imidazo[1,2-a]pyridines show improved aqueous solubility.[4] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 6-Chloroimidazo[1,2-a]pyridine. Below is a summary of expected and reported spectral data.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be dependent on the solvent used. For the related 3-chloroimidazo[1,2-a]pyridine in CDCl₃, signals are observed at δ 8.05 (d), 7.61 (t), 7.21 (t), and 6.91 (t) ppm.[5] |
| ¹³C NMR | Expected signals in the aromatic region (δ 110-150 ppm). For the related 3-chloroimidazo[1,2-a]pyridine in CDCl₃, characteristic peaks appear at δ 144.7, 130.2, 124.2, 122.5, 118.0, 112.9, and 109.6 ppm.[5] |
| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ would be expected at m/z 153, corresponding to the molecular formula C₇H₆ClN₂⁺. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+H]⁺ and [M+2+H]⁺ pattern. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic system. For the related 3-chloroimidazo[1,2-a]pyridine, IR (KBr) peaks are observed at 2992, 1486, 1219, 1037, and 954 cm⁻¹.[5] |
Experimental Protocols
Synthesis of 6-Chloroimidazo[1,2-a]pyridine
The synthesis of 6-Chloroimidazo[1,2-a]pyridine is typically achieved through the condensation of 5-chloro-2-aminopyridine with a suitable two-carbon synthon, such as chloroacetaldehyde.
Materials:
-
5-Chloro-2-aminopyridine
-
Chloroacetaldehyde (typically as a 45-50% aqueous solution)
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Sodium bicarbonate (NaHCO₃)
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Ethanol
-
Water
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Ethyl acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-aminopyridine in ethanol.
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Addition of Reagent: To the stirred solution, add chloroacetaldehyde solution dropwise at room temperature.
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Reaction and Reflux: The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).
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Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
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Extraction: The aqueous layer is extracted multiple times with ethyl acetate.
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Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Biological Activity and Signaling Pathways
Derivatives of 6-Chloroimidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents. Studies have shown that these compounds can induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.
Anticancer Mechanism of Action
Several derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their anticancer effects through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by 6-chloroimidazo[1,2-a]pyridine derivatives leads to the induction of apoptosis (programmed cell death), characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-Chloroimidazo[1,2-a]pyridine derivatives.
Experimental Workflow for Biological Activity Screening
The evaluation of the biological activity of newly synthesized 6-Chloroimidazo[1,2-a]pyridine derivatives typically follows a standardized workflow to assess their potential as therapeutic agents.
Caption: Experimental workflow for anticancer drug discovery.
Conclusion
6-Chloroimidazo[1,2-a]pyridine is a compound of significant interest due to its utility as a scaffold in the synthesis of molecules with pronounced biological activities. Its chemical properties, including a reactive heterocyclic core, allow for diverse functionalization, leading to the development of potent anticancer and antifungal agents. The inhibition of critical cellular signaling pathways, such as the PI3K/Akt/mTOR cascade, by derivatives of this compound underscores its importance in modern drug discovery and development. This guide provides foundational knowledge for researchers and scientists working with this versatile chemical entity, facilitating its application in the creation of novel and effective therapeutic agents.
References
- 1. 6-Chloroimidazo(1,2-a)pyridine | C7H5ClN2 | CID 2764328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloroimidazo[1,2-a]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Imidazopyridines | Fisher Scientific [fishersci.com]
- 4. 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile | 123531-24-8 | Benchchem [benchchem.com]
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